molecular formula C31H47N7O9 B3026302 Padanamide A CAS No. 1314881-80-5

Padanamide A

Cat. No.: B3026302
CAS No.: 1314881-80-5
M. Wt: 661.7 g/mol
InChI Key: IAYPOIKGUHHBAU-DYTCPEOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Padanamide A is a highly modified linear tetrapeptide produced by the marine actinobacterium Streptomyces sp., isolated from marine sediments in Papua New Guinea and Costa Rica . Its structure features non-proteinogenic amino acid residues, including hydroxy-2-methyl-5-phenylpentanoic acid (Ahmpp) and 3-amino-2-oxopyrrolidine-1-carboxamide (Aopc), which contribute to its unique 12 degrees of unsaturation . The absolute configuration of this compound was confirmed via chemical degradation and X-ray crystallography .

Preparation Methods

Synthetic Routes and Reaction Conditions: Padanamide A is synthesized by a hybrid nonribosomal peptide synthetase/polyketide synthase machinery . The biosynthetic pathway involves the carbamoylation of L-2,4-diaminobutyrate by the enzyme PadQ, generating L-2-amino-4-ureidobutyrate, which is the precursor to the C-terminal residue of this compound . An unusual thioesterase-catalyzed cyclization is proposed to generate the heterocycles present in the compound .

Industrial Production Methods: Currently, this compound is produced in laboratory cultures of Streptomyces sp. isolated from marine sediment . The industrial production methods are still under research and development, focusing on optimizing the yield and purity of the compound.

Chemical Reactions Analysis

Acid Hydrolysis and Structural Elucidation

Padanamide A undergoes acid hydrolysis under controlled conditions to break peptide bonds and release constituent amino acid residues. This reaction is pivotal for determining its sequence and stereochemistry:

  • Conditions : 6M HCl at elevated temperatures (exact duration unspecified in available data) .

  • Products :

    • 2-Methoxyacetic acid (Maa)

    • 3-Hydroxyleucine (Hleu)

    • Piperazic acid (Pip)

    • 4-Amino-3-hydroxy-2-methyl-5-phenylpentanoic acid (Ahmpp)

    • 3-Amino-2-oxopyrrolidine-1-carboxamide (Aopc) .

Post-hydrolysis, residues are derivatized with 1-fluoro-2,4-dinitrobenzene (Marfey’s reagent) to enable chiral analysis via HPLC. This step confirmed the S configuration of the piperazic acid residue and established the absolute stereochemistry of all chiral centers .

Marfey’s Analysis for Stereochemical Determination

Marfey’s reagent reacts with free amino groups to form diastereomeric derivatives, allowing resolution of enantiomers via reversed-phase HPLC. Key findings include:

Residue Derivative Retention Time Configuration
Piperazic acidMatched synthetic S standardS
HleuConsistent with L-leucineS (C-3)
AhmppUnique retention profileUndisclosed

Chemical Genomics Profiling

This compound’s interaction with Saccharomyces cerevisiae deletion mutants revealed its indirect chemical reactivity linked to amino acid biosynthesis:

  • Assay Conditions : Minimal media lacking cysteine/methionine, with this compound at growth-inhibitory concentrations .

  • Key Observations :

    • Inhibition Recovery : Methionine supplementation restored yeast growth more effectively than cysteine (p < 0.05), suggesting this compound disrupts sulfur amino acid metabolism .

    • Genomic Correlations : Strong overlap with CYS4 (cystathionine beta-synthase) and MET32 (methionine regulator) deletion profiles (p = 0.03) .

Stability and Functional Group Reactivity

This compound’s stability under physiological conditions is influenced by its non-proteinogenic residues:

  • Ahmpp and Aopc : The 3-amino-2-oxopyrrolidine-1-carboxamide (Aopc) moiety resists enzymatic hydrolysis, contributing to its persistence in biological assays .

  • Piperazic Acid : The S-configured Pip residue enhances conformational rigidity, reducing susceptibility to proteases .

Scientific Research Applications

Padanamide A has demonstrated significant biological activity, particularly in the context of antimicrobial properties. Research indicates that it exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major concern in clinical settings due to its resistance to conventional antibiotics . The compound's structure includes unique amino acid residues such as 2-methoxyacetic acid and piperazic acid, which contribute to its bioactivity.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialEffective against MRSA
CytotoxicityExhibits cytotoxic effects on Jurkat cells
Inhibition of Amino Acid BiosynthesisImpacts cysteine and methionine biosynthesis

Case Study: Chemical Genomics Profile

  • Objective : To characterize the genetic interactions influenced by this compound.
  • Methodology : Utilization of drug hypersensitive Saccharomyces cerevisiae strains to assess growth inhibition.
  • Findings : Significant overlap with genetic interaction profiles related to sulfur amino acid metabolism, suggesting a targeted mechanism of action .

Potential Applications in Medicine

Given its antimicrobial properties and unique mechanism of action, this compound holds promise for several medical applications:

  • Antibiotic Development : With rising antibiotic resistance, compounds like this compound can be pivotal in developing new classes of antibiotics.
  • Cancer Research : Its cytotoxic properties may be explored further for potential applications in cancer therapeutics.
  • Metabolic Disorders : Understanding its role in amino acid biosynthesis could lead to insights into metabolic disorders related to sulfur amino acids.

Future Research Directions

Further investigation into this compound could focus on:

  • In Vivo Studies : Assessing the efficacy and safety of this compound in animal models to evaluate its therapeutic potential.
  • Structural Modifications : Exploring analogs of this compound to enhance its bioactivity and reduce toxicity.
  • Combination Therapies : Investigating synergies with existing antibiotics or cancer therapies to improve treatment outcomes.

Comparison with Similar Compounds

Bioactivity :

  • Exhibits cytotoxicity against Jurkat T-lymphocytes with an IC50 of ~60 μg/mL (90 μM), approximately threefold less potent than its congener Padanamide B (IC50: 20 μg/mL) .
  • Inhibits cysteine and methionine biosynthesis in Saccharomyces cerevisiae via interactions with the CYS4 (cysteine β-synthase) and MET32 (methionine biosynthesis regulator) pathways, as revealed by chemical genomics .

Table 1: Structural and Functional Comparison of Padanamide A with Related Natural Products

Compound Source Structure Key Bioactivity (IC50/EC50) Mechanism/Target
This compound Streptomyces sp. (marine sediment) Linear tetrapeptide (Ahmpp, Aopc) Jurkat cells: 60 μg/mL Inhibits cysteine/methionine biosynthesis
Padanamide B Streptomyces sp. (marine sediment) Linear tetrapeptide (Apd terminus) Jurkat cells: 20 μg/mL Cytotoxic (unknown mechanism)
Actinoramide A Streptomyces sp. (Costa Rican coast) Identical to this compound P. falciparum: 200 nM Antimalarial; stereochemistry-dependent
Urukthapelstatin A Mechercharimyces sp. (Palau sediment) Cyclic thiopeptide A549 cells: 12 nM DNA repair disruption
Arenamide A Salinispora arenicola (Fiji sediment) Cyclohexadepsipeptide TNF-α inhibition: 3.7 μM Anti-inflammatory
Bacillistatin 1 Bacillus silvestris (Chilean crab) Cyclodepsipeptide GI50: 10⁻⁴–10⁻⁵ µg/mL Anticancer (unspecified)

Key Comparative Insights

Structural Uniqueness: this compound lacks proteinogenic amino acids, unlike Urukthapelstatin A (cyclic thiopeptide) and Bacillistatins (cyclodepsipeptides) . Its Ahmpp and Aopc residues are rare in natural products, with Ahmpp previously reported only in synthetic contexts . Actinoramide A (identical to this compound) demonstrates stereochemical dependency: the 25R diastereomer is 20–50-fold more potent against malaria than the 25S form .

Actinoramide F, a derivative with a 5-amino-5,6-dihydrouracil (adhU) terminus replacing Aopc, loses antimalarial activity, underscoring the Aopc moiety’s critical role .

Bioactivity Spectrum :

  • This compound’s cytotoxicity (IC50: 60 μg/mL) is moderate compared to Urukthapelstatin A (IC50: 12 nM) and Bacillistatins (GI50: 10⁻⁴–10⁻⁵ µg/mL) . However, its antimalarial potency (EC50: 200 nM) rivals clinical candidates .
  • Arenamides A–B inhibit TNF-α and prostaglandin E2, mechanisms absent in Padanamides .

Research Implications and Gaps

  • Structural-Activity Relationships: The terminal Aopc residue in this compound is essential for both antimalarial activity and amino acid biosynthesis inhibition. Modifications here (e.g., Actinoramide F) abolish efficacy .
  • Mechanistic Complexity: The dual role of this compound in sulfur amino acid pathways (via CYS4 and MET32) warrants further study to identify precise molecular targets .
  • Comparative Screening: Cross-testing this compound against Urukthapelstatin A’s targets (e.g., DNA repair enzymes) could reveal overlapping or novel mechanisms.

Biological Activity

Padanamide A is a linear tetrapeptide derived from marine Streptomyces species, notable for its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and implications for therapeutic applications.

Structure and Isolation

This compound was first isolated from marine sediment-derived Streptomyces strains, specifically from Streptomyces sp. RJA2928 and Streptomyces ballenaensis . Its structure includes several uncommon amino acids: 2-amino-4-ureidobutanoic acid (Auba), 4-amino-3-hydroxy-2-methyl-5-phenylpentanoic acid (Ahmppa), piperazic acid (Pip), and 3β-hydroxyleucine (Hle) .

Cytotoxicity

This compound exhibits moderate cytotoxicity. In vitro studies have shown that it has an IC50 value of approximately 60 μg/mL against Jurkat T lymphocyte cells, which is about threefold less active than its counterpart, Padanamide B (IC50 ≈ 20 μg/mL) . This suggests that while this compound has some cytotoxic properties, it is less potent compared to other compounds in the same family.

Inhibition of Amino Acid Biosynthesis

Research indicates that this compound inhibits the biosynthesis of sulfur-containing amino acids, specifically cysteine and methionine. In experiments using Saccharomyces cerevisiae, it was observed that growth inhibition occurred in media lacking these amino acids, with recovery noted upon their addition . The correlation between this compound's activity and the genetic profiles of deletion mutants further supports its role in disrupting sulfur amino acid biosynthesis pathways .

Case Studies

  • Antimalarial Activity : In a high-throughput screening study, this compound demonstrated potent antimalarial activity against various strains of Plasmodium falciparum, highlighting its potential as a lead compound for antimalarial drug development .
  • Chemical Genomics Analysis : Utilizing chemical genomics, researchers identified significant overlaps between the genetic interaction profiles of this compound and mutants deficient in cysteine biosynthesis (CYS4) and methionine regulation (MET32). This analysis indicated that the compound's mode of action may involve targeting metabolic pathways critical for these amino acids .

Summary of Biological Activities

Activity TypeObservationsReferences
CytotoxicityIC50 ≈ 60 μg/mL against Jurkat cells
AntimalarialPotent activity against Plasmodium falciparum
Inhibition of Amino AcidsDisruption of cysteine and methionine biosynthesis

Q & A

Basic Research Questions

Q. What are the primary methods for isolating Padanamide A from Streptomyces cultures?

this compound is isolated using a combination of solvent extraction and chromatographic techniques. Cultures of Streptomyces sp. (marine sediment-derived) are extracted with organic solvents (e.g., ethyl acetate), followed by fractionation via vacuum liquid chromatography (VLC). Final purification is achieved using reversed-phase HPLC. Structural confirmation relies on HRMS and 2D NMR spectroscopy .

Q. How is the structure of this compound elucidated, and what analytical tools are critical?

Q. What bioactivity has been reported for this compound, and what experimental models are used?

this compound shows inhibitory activity in Saccharomyces cerevisiae chemical-genomic profiling, suggesting interference with cysteine/methionine biosynthesis. Assays use yeast deletion mutants to map hypersensitivity, with growth inhibition measured via spot assays or OD600 quantification .

Advanced Research Questions

Q. How do contradictions in reported bioactivity (e.g., cytotoxicity vs. metabolic inhibition) arise, and how can they be resolved?

Discrepancies may stem from:

  • Cell line specificity : Jurkat cell cytotoxicity (Padanamide B) vs. yeast metabolic profiling (this compound) .
  • Concentration gradients : Dose-dependent effects (e.g., IC50 variations due to assay sensitivity).
  • Structural analogs : Minor modifications (e.g., this compound vs. B) altering target binding. Resolving contradictions requires cross-validation using orthogonal assays (e.g., enzymatic inhibition studies, transcriptomics) .

Q. What experimental designs are optimal for studying this compound’s biosynthesis in Streptomyces?

Key approaches include:

  • Genome mining : Identifying biosynthetic gene clusters (BGCs) via antiSMASH or PRISM.
  • Heterologous expression : Cloning BGCs into model hosts (e.g., S. coelicolor) to confirm peptide production.
  • Isotope labeling : Tracking precursor incorporation (e.g., 13C-methionine) to elucidate nonribosomal peptide synthetase (NRPS) pathways .

Q. How can chemical-genomic profiling in yeast inform mechanistic studies of this compound?

Yeast deletion mutant libraries are screened under this compound exposure. Hypersensitive strains (e.g., metΔ mutants) pinpoint target pathways (e.g., sulfur metabolism). Follow-up studies include:

  • Metabolite supplementation : Rescue assays with cysteine/methionine to confirm pathway inhibition.
  • Transcriptomics : RNA-seq to identify dysregulated genes .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?

Challenges include:

  • Low abundance : Enhanced via LC-MS/MS with MRM (multiple reaction monitoring).
  • Matrix interference : Solid-phase extraction (SPE) for sample cleanup.
  • Ion suppression : Use of internal standards (e.g., stable isotope-labeled analogs) .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers handle conflicting NMR assignments for this compound?

  • Cross-validate spectra : Compare 1H-13C HSQC, HMBC, and ROESY data to resolve ambiguous correlations.
  • Density functional theory (DFT) : Predict chemical shifts for proposed structures.
  • Collaborative verification : Share raw data with independent labs .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?

  • Nonlinear regression : Fit IC50 curves using tools like GraphPad Prism.
  • Error analysis : Report SEM/SD for triplicate experiments.
  • ANOVA/Tukey tests : Compare bioactivity across analogs or conditions .

Unresolved Questions and Future Directions

  • Target identification : Unclear whether this compound directly inhibits enzymes or disrupts metabolite transport.
  • Ecological role : Unknown if production is regulated by environmental cues (e.g., nutrient stress) in Streptomyces .

Properties

IUPAC Name

(3S)-N-[(2S,3S,4S)-5-[[(3S)-1-carbamoyl-2-oxopyrrolidin-3-yl]amino]-3-hydroxy-4-methyl-5-oxo-1-phenylpentan-2-yl]-2-[(2R,3R)-3-hydroxy-2-[(2-methoxyacetyl)amino]-4-methylpentanoyl]diazinane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H47N7O9/c1-17(2)25(40)24(36-23(39)16-47-4)30(45)38-22(11-8-13-33-38)28(43)35-21(15-19-9-6-5-7-10-19)26(41)18(3)27(42)34-20-12-14-37(29(20)44)31(32)46/h5-7,9-10,17-18,20-22,24-26,33,40-41H,8,11-16H2,1-4H3,(H2,32,46)(H,34,42)(H,35,43)(H,36,39)/t18-,20-,21-,22-,24+,25+,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYPOIKGUHHBAU-DYTCPEOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(=O)N1C(CCCN1)C(=O)NC(CC2=CC=CC=C2)C(C(C)C(=O)NC3CCN(C3=O)C(=O)N)O)NC(=O)COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCNN2C(=O)[C@@H]([C@@H](C(C)C)O)NC(=O)COC)O)C(=O)N[C@H]3CCN(C3=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H47N7O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.